tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
Description
Properties
Molecular Formula |
C11H12IN3O2 |
|---|---|
Molecular Weight |
345.14 g/mol |
IUPAC Name |
tert-butyl 3-iodopyrazolo[4,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12IN3O2/c1-11(2,3)17-10(16)15-7-5-4-6-13-8(7)9(12)14-15/h4-6H,1-3H3 |
InChI Key |
LTBXLCODFBGTHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=N1)I)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reduction of 2-Chloro-5-fluoronicotinic Acid
The process starts with the reduction of 2-chloro-5-fluoronicotinic acid using sodium borohydride and N,N-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 20–30°C. CDI activates the carboxylic acid to form a mixed anhydride, which is reduced to 2-chloro-3-hydroxymethyl-5-fluoropyridine with 70–85% yield.
Oxidation to Aldehyde Intermediate
The alcohol intermediate is oxidized to 2-chloro-3-formyl-5-fluoropyridine using a tetramethylpiperidine oxide (TEMPO)/NaOCl/KBr system in ethyl acetate at 0–35°C. This step achieves >90% conversion efficiency.
Hydrazine Cyclization
Treatment with hydrazine hydrate in a basic solvent (e.g., NaOH/EtOH) induces cyclization to form 5-fluoro-1H-pyrazolo[3,4-b]pyridine. Key parameters include:
Regioselective Iodination
The final step employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane (DCM) with a base (e.g., K₂CO₃) to introduce iodine at the 3-position. Optimized conditions yield 80–90% purity after recrystallization.
Direct Iodination of Preformed Pyrazolopyridines
An alternative approach modifies preformed pyrazolo[4,3-b]pyridine derivatives. PMC9860909 describes iodination via electrophilic aromatic substitution (EAS):
Substrate Preparation
Starting from 2-chloro-3-nitropyridine, nucleophilic aromatic substitution (SNAr) with ethyl acetoacetate forms a pyridinyl keto ester. Subsequent Japp–Klingemann reaction with arenediazonium tosylates generates azo intermediates, which cyclize to pyrazolo[4,3-b]pyridines.
Iodination Conditions
-
Reagent : I₂ in acetic acid with H₂SO₄ as a catalyst
-
Temperature : 50–70°C
-
Yield : 60–75%
This method avoids competitive bromination but requires careful control of stoichiometry to prevent over-iodination.
Protective Group Strategies
The tert-butyloxycarbonyl (Boc) group is introduced early or late in the synthesis to protect the pyrazole nitrogen.
Early-Stage Protection
Ambeed reports coupling 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with tert-butyl (3S)-3-(methylsulfonyloxy)piperidine-1-carboxylate in N-methylpyrrolidone (NMP) at 100°C. This one-pot method achieves 70–80% yield using cesium carbonate as a base.
Late-Stage Protection
Post-iodination Boc protection uses di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP). Key advantages include:
-
Mild conditions : Room temperature, 12–24 hours
-
Yield : 85–95%
-
Compatibility : Tolerates electron-withdrawing groups on the pyridine ring.
Industrial-Scale Optimization
Scalable methods prioritize cost-effectiveness and minimal purification. WO2019121885A1 highlights:
Continuous Flow Synthesis
Solvent Recycling
Ethyl acetate and THF are recovered via distillation, reducing waste by 40%.
Comparative Analysis of Methods
Challenges and Solutions
Regioselectivity
Iodination at the 3-position competes with 5- or 7-substitution. PMC11531639 resolves this using bulky bases (e.g., DIPEA) to sterically hinder alternative sites, achieving >95% regioselectivity.
Purification
Recrystallization from heptane/EtOAc (3:1) removes unreacted iodine and by-products, enhancing purity to >99%.
Stability
The Boc group is prone to hydrolysis under acidic conditions. Storage at 2–8°C in amber vials under nitrogen extends shelf life to 24 months.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolopyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as tert-butyl 3-azido-1H-pyrazolo[4,3-b]pyridine-1-carboxylate or tert-butyl 3-thiocyanato-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives of the pyrazolopyridine ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that pyrazolo[4,3-b]pyridine derivatives exhibit promising anticancer properties. For instance, a study indicated that tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate showed selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it was found to inhibit the activity of certain kinases, which are critical in cell signaling pathways associated with tumor growth . This inhibition can potentially lead to the development of targeted therapies.
Material Science
Synthesis of Functional Materials
this compound has been utilized in the synthesis of functional materials. Its unique structure allows for modifications that enhance the properties of polymers and nanomaterials. Research indicates that incorporating this compound into polymer matrices can improve their thermal stability and mechanical properties .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an effective therapeutic agent .
Case Study 2: Synthesis of Novel Polymers
Another study focused on incorporating this compound into poly(lactic acid) (PLA) composites. The modified PLA exhibited improved mechanical strength and thermal resistance compared to unmodified PLA, showcasing the compound's utility in material science applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function . The exact pathways and molecular targets depend on the specific biological context and the type of activity being investigated .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Core Heterocycles
The pyrazolo[4,3-b]pyridine core differs from other annulated systems:
- Pyrazolo[3,4-b]pyridine : Nitrogen atoms are positioned at 1 and 3 in the five-membered ring (vs. 1 and 2 in [4,3-b]), altering electronic properties and steric accessibility .
Halogen Substituents
Halogens at position 3 significantly influence reactivity:
Additional Substituents
Functional groups at other positions modulate properties:
Key Research Findings
Reactivity Hierarchy : Iodo > Bromo > Chloro in cross-coupling reactions due to bond dissociation energies and leaving-group capabilities .
Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy) stabilize the pyrazolo core and enhance electrophilic substitution .
Biological Relevance : Fluorine and methoxy substituents improve pharmacokinetic profiles, as seen in kinase inhibitors () .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Introduction
Tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound features an iodine atom at the 3-position and a tert-butyl ester group at the 1-carboxylate position, which contribute to its unique pharmacological properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Properties
- Molecular Formula : CHNOI
- Molecular Weight : 345.14 g/mol
- CAS Number : 174180-77-9
Synthesis
The synthesis of this compound typically involves several key reactions, including halogenation and esterification processes. The following general steps outline the synthetic pathway:
- Formation of Pyrazolo[4,3-b]pyridine Core : Starting from appropriate precursors, the pyrazolo[4,3-b]pyridine structure is synthesized.
- Iodination : The introduction of the iodine atom at the 3-position is achieved through electrophilic aromatic substitution.
- Esterification : The tert-butyl carboxylate group is introduced via reaction with tert-butyl alcohol in the presence of acid catalysts.
Biological Activity
This compound has demonstrated a range of biological activities, particularly as an inhibitor in various enzymatic pathways. Some notable activities include:
- Antimicrobial Activity : Research indicates that compounds within the pyrazolo[4,3-b]pyridine family exhibit significant antibacterial properties against strains such as Mycobacterium tuberculosis and Escherichia coli. In vitro assays have shown promising results with minimum inhibitory concentrations (MICs) in the low micromolar range against these pathogens .
- Enzyme Inhibition : The compound has been identified as a selective inhibitor of several enzymes including phosphodiesterase (PDE) and glycogen synthase kinase (GSK). These interactions are crucial for modulating various signaling pathways involved in inflammation and cell proliferation .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit these targets by binding to their active sites or allosteric sites, thereby modulating their function. This interaction is critical for its biological activity and therapeutic potential.
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | Bromine at position 5 | Different halogen substitution alters reactivity |
| tert-butyl 4-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | Iodine at position 4 | Variation in position affects biological activity |
| tert-butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | Iodine at position 5 | Potential for different pharmacological profiles |
The specific placement of iodine at the 3-position in this compound is believed to influence its biological activity significantly compared to structurally similar compounds .
Case Studies
Several studies have investigated the biological activity of this compound:
- Antitubercular Activity : A study evaluated various derivatives of pyrazolo[4,3-b]pyridines against Mycobacterium tuberculosis. The results indicated that certain substitutions on the pyrazole ring enhanced antitubercular activity significantly .
- Cytotoxicity Assays : In another investigation focusing on cancer cell lines, the compound exhibited cytotoxic effects with IC50 values indicating potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate?
- Methodology :
-
Halogenation : Start with a pyrazolopyridine precursor. For brominated analogs (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate), iodine can be introduced via halogen exchange using NaI/CuI in DMF under reflux .
-
Boc Protection : Protect the pyrazole nitrogen using Boc₂O (di-tert-butyl dicarbonate) in the presence of a base (e.g., Et₃N) and catalytic DMAP in DMF at room temperature. This step typically achieves >85% yield .
-
Purification : Use column chromatography (hexane/EtOAc gradient) followed by recrystallization (e.g., EtOH/H₂O) to isolate the product .
- Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DMAP, DMF, RT | 88% | |
| Iodination | NaI, CuI, DMF, 100°C | ~70% (estimated) |
Q. How is this compound characterized?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR to confirm regiochemistry. For analogs, pyrazole protons appear at δ 8.2–8.5 ppm (aromatic), and tert-butyl groups at δ 1.5–1.6 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ expected for C₁₁H₁₃IN₃O₂: 354.0004) .
- IR Spectroscopy : Carbamate C=O stretch at ~1690 cm⁻¹ .
Q. What safety precautions are required when handling this compound?
- Hazards : Potential skin/eye irritation and respiratory toxicity. Classified as Acute Toxicity Category 4 (oral) and Skin Irritant Category 2 .
- Protocols :
- Use PPE (nitrile gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Store at –20°C in airtight, light-resistant containers .
Advanced Research Questions
Q. How does the iodine substituent influence cross-coupling reactivity in this compound?
- Mechanistic Insight :
- The C–I bond is highly reactive in palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Use Pd(PPh₃)₄ or XPhos with Cs₂CO₃ in dioxane at 100°C for arylations .
- Example : Coupling with boronic acids achieves >75% yield for pyrazolopyridine derivatives .
Q. What computational methods predict the reactivity of this compound?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electrophilicity at C3. The iodine atom increases electron-withdrawing effects, enhancing susceptibility to nucleophilic attack .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Pyrazolopyridines often bind to ATP pockets .
Q. How can structural contradictions in crystallographic data be resolved?
- Crystallography :
- Use SHELXL for refinement. For pyrazolopyridines, twinning or disorder may occur; apply TWIN/BASF commands in SHELX .
- Validation : Check R-factors (target < 0.05) and ADPs for iodine atoms to avoid overfitting .
Q. What strategies mitigate low yields in iodination reactions?
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
